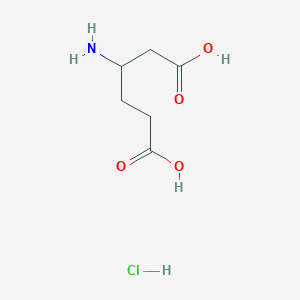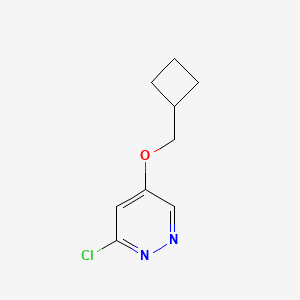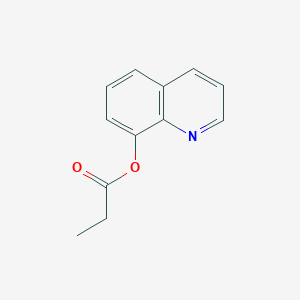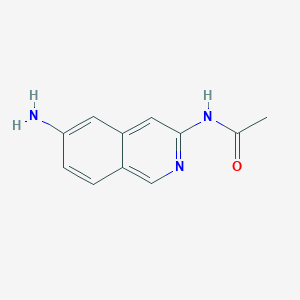
2,6-Dichloropyridine-3,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloropyridine-3,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . It is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,5-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 2,6-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2,6-Dichloropyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dichloropyridine-3,5-dicarboxylic acid.
Reduction: 2,6-Dichloropyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dichloropyridine-3,5-dicarbaldehyde is widely used in scientific research due to its versatility as a building block. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the manufacture of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Dichloropyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarboxylic acid
- 2,6-Dichloropyridine-3,5-dimethanol
- 2,6-Dichloropyridine-3,5-diformylpyridine
Uniqueness
2,6-Dichloropyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
81319-42-8 |
|---|---|
分子式 |
C7H3Cl2NO2 |
分子量 |
204.01 g/mol |
IUPAC名 |
2,6-dichloropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h1-3H |
InChIキー |
GQBTUJFOPZQXJK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1C=O)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)






![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)



![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

